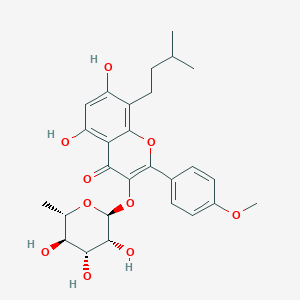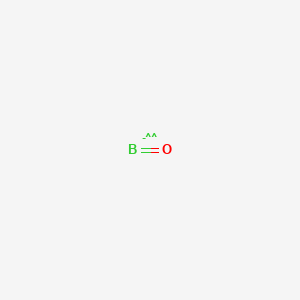
Oxidoborate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxidoborate(1-) is a monovalent inorganic anion.
Applications De Recherche Scientifique
Structural and Synthetic Aspects in Metallaoxidoborates
Recent advances in crystalline metallaoxidoborates, involving oxidoborate ligands, have been notable. These materials, containing metals such as Cd(II), Co(II), Cu(II), and others, demonstrate diverse novel framework structures. Their synthesis, physical and spectroscopic properties, and potential applications have been extensively explored. These developments highlight the versatility of oxidoborate(1-) in creating complex materials with unique properties (Xin, Zhou, Beckett, & Pan, 2021).
Self-Assembly and Structural Diversity in Oxidoborates
Oxidoborates can self-assemble from B(OH)3, templated by Ni(II) complexes, to form a variety of ionic and neutral compounds. These compounds display extensive hydrogen-bond interactions and a range of structural features, indicating the significant role of oxidoborate(1-) in forming diverse molecular architectures (Altahan, Beckett, Coles, & Horton, 2021).
Boron Reclamation from Wastewater
Oxidoborate(1-) plays a role in environmental applications, such as reclaiming boron from wastewater. Using chemical oxo-precipitation in a fluidized-bed crystallizer, boron can be effectively recovered as calcium perborate pellets, demonstrating the utility of oxidoborate(1-) in environmental remediation (Vu Xuan-Tung, Lin, Shih, & Huang, 2018).
Open-Framework Structures in Oxidoborates
Oxidoborates can form open-framework compounds with potential applications in catalysis, nonlinear optics, and lighting devices. These structures exhibit photoluminescence and second harmonic generation, indicating their applicability in various technological fields (Lin & Yang, 2011).
Oxidoborate Complexes in Coordination Polymers
Oxidoborate(1-) contributes to the formation of coordination polymers, like [Cu(en){B6O7(OH)6}].3H2O. These polymers are stabilized by Cu-O coordination bonds and extensive hydrogen bonding, highlighting the importance of oxidoborate(1-) in the development of novel polymeric materials (Altahan, Beckett, Coles, & Horton, 2020).
Propriétés
Nom du produit |
Oxidoborate(1-) |
|---|---|
Formule moléculaire |
BO- |
Poids moléculaire |
26.81 g/mol |
Nom IUPAC |
oxoboranide |
InChI |
InChI=1S/BO/c1-2/q-1 |
Clé InChI |
QDUNNVFNOBEOOX-UHFFFAOYSA-N |
SMILES canonique |
[B-]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



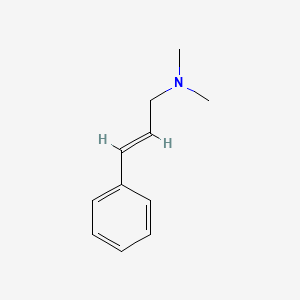
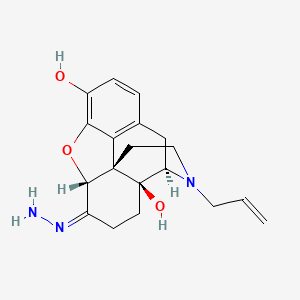
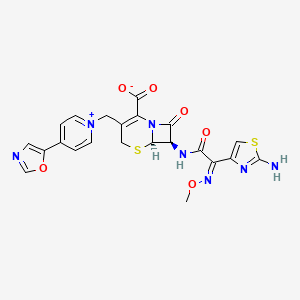
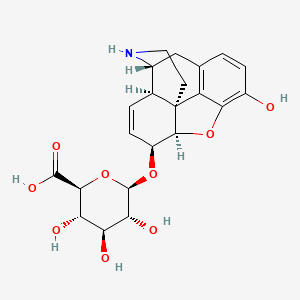
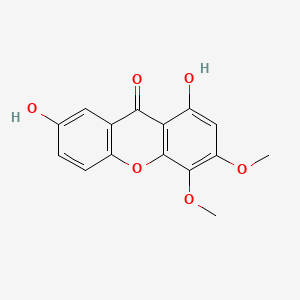
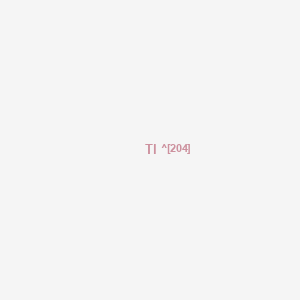
![N-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-2-(4-methoxyanilino)acetamide](/img/structure/B1237479.png)
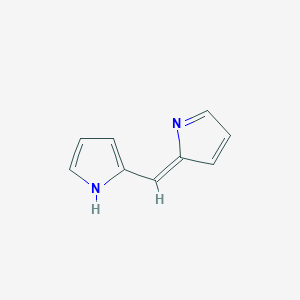
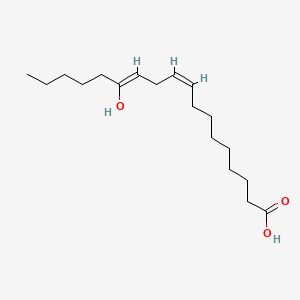
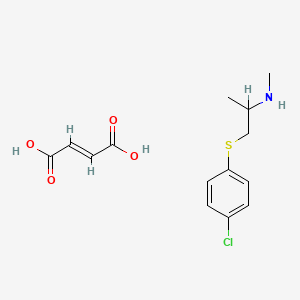
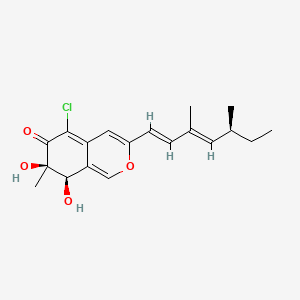
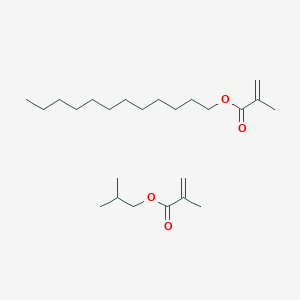
![5-Decyl-4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane](/img/structure/B1237490.png)
